molecular formula C19H19ClF3N3O2 B2819095 N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421456-98-5

N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2819095
CAS No.: 1421456-98-5
M. Wt: 413.83
InChI Key: GQBJWGMROUQFBY-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a (5-trifluoromethylpyridin-2-yl)oxy group and an N-linked 4-chlorobenzyl carboxamide. The 4-chlorobenzyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c20-15-4-1-13(2-5-15)11-25-18(27)26-9-7-16(8-10-26)28-17-6-3-14(12-24-17)19(21,22)23/h1-6,12,16H,7-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBJWGMROUQFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the piperidine ring.

    Attachment of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl-substituted pyridine moiety is attached through an etherification reaction, where the pyridine derivative reacts with the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide may exhibit neuroprotective effects. The piperidine structure is often associated with modulation of neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders.

Case Study: A study published in the Journal of Medicinal Chemistry explored the effects of related compounds on serotonin receptors, revealing potential for antidepressant activity through selective serotonin reuptake inhibition .

Anticancer Activity

The compound's trifluoromethyl group can enhance metabolic stability, which is crucial for anticancer agents. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.

Case Study: Research highlighted in PubChem indicates that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

The biological activity of this compound has been linked to its ability to interact with specific protein targets within cells. This interaction can lead to modulation of signaling pathways involved in cell survival and proliferation.

Target ProteinEffectReference
Serotonin ReceptorsInhibition
Apoptosis PathwaysInduction

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the piperidine core followed by the introduction of the chlorobenzyl and trifluoromethyl pyridine moieties.

Synthetic Route Overview:

  • Formation of Piperidine Ring: Using appropriate reagents to form the piperidine backbone.
  • Substitution Reactions: Introducing the chlorobenzyl group via nucleophilic substitution.
  • Trifluoromethylation: Employing trifluoromethylation techniques to attach the pyridine moiety.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and inferred biological implications:

Compound Name & Source Structural Features Inferred Activity/Properties
Target Compound Piperidine, 4-chlorobenzyl, (5-CF3-pyridin-2-yl)oxy Likely enzyme/receptor modulation; enhanced lipophilicity and stability
N-(Pyridin-3-yl)-4-(3-((5-CF3-pyridin-2-yl)oxy)benzyl)piperidine-1-carboxamide Pyridin-3-yl substituent, benzyl linker Altered selectivity due to pyridine H-bonding; potential CNS targets
N-(Pyridazin-3-yl)-4-(3-((5-CF3-pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide Benzylidene (rigid double bond), pyridazin-3-yl Increased rigidity may reduce conformational flexibility; possible kinase inhibition
ND-11543 (Anti-TB Agent) Imidazo[2,1-b]thiazole, piperazine, trifluoromethylpyridinyl Anti-tuberculosis activity via bacterial target interaction
ML267 (Bacterial PPTase Inhibitor) Piperazine-1-carbothioamide, 3-chloro-5-CF3-pyridinyl, 4-methoxypyridinyl Thioamide enhances enzyme binding; disrupts bacterial secondary metabolism
Compound D (TRPV1 Antagonist) Benzamide, 3-chloropyridin-2-yl, 4-CF3-phenyl TRPV1 receptor antagonism; pain modulation

Key Research Findings

  • Synthetic Feasibility : Analogs like ND-11543 are synthesized in moderate yields (e.g., 62% via EDC-mediated coupling), suggesting viable routes for the target compound .
  • Biological Potency : ML267’s potency against bacterial phosphopantetheinyl transferase highlights the importance of the trifluoromethylpyridinyl group in enzyme inhibition .
  • Receptor Selectivity : Compound D’s TRPV1 antagonism underscores the role of chloropyridinyl and trifluoromethylphenyl groups in receptor interaction .

Structure-Activity Relationship (SAR) Insights

  • N-Substituents : Replacement of 4-chlorobenzyl (target) with pyridin-3-yl () or pyridazin-3-yl () alters electronic properties and target engagement.
  • Heterocycle Impact : Piperidine (target) vs. piperazine (ML267) affects ring basicity and hydrogen-bonding capacity, influencing target selectivity .

Biological Activity

N-(4-chlorobenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H18ClF3N4O
  • Molecular Weight : 398.8 g/mol
  • SMILES Notation : O=C(NCc1ccc(Cl)cc1)NC1CCN(c2ccc(C(F)(F)F)cn2)C1

This structure features a piperidine core, which is significant in medicinal chemistry due to its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the trifluoromethyl group and the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those related to cholinergic and dopaminergic pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant antiproliferative activity .

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.3
CaCo-2 (Colon Adenocarcinoma)12.7
MCF-7 (Breast Cancer)10.5

Anticholinesterase Activity

The compound's structural features suggest potential inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Research on related piperidine compounds indicates that they can effectively inhibit AChE, thereby enhancing cholinergic neurotransmission .

Antimicrobial Properties

Piperidine derivatives have also been evaluated for their antimicrobial activities. Studies have reported that certain analogs exhibit inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .

Case Studies and Research Findings

  • In Vitro Studies : A study focused on a series of piperidine derivatives found that modifications to the aromatic ring significantly influenced their biological activity. The introduction of halogen substituents enhanced anticancer potency, supporting the hypothesis that electronic effects play a crucial role in biological efficacy .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies revealed that the introduction of different substituents on the piperidine ring could modulate both selectivity and potency against specific targets, such as AChE and various cancer cell lines .
  • Pharmacokinetics : Preliminary pharmacokinetic assessments indicated favorable absorption and distribution characteristics for compounds within this class, suggesting potential for further development into therapeutic agents .

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